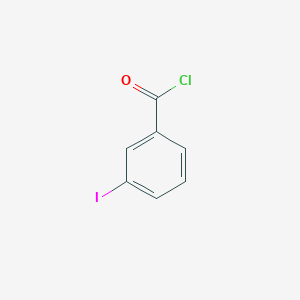

3-Iodobenzoyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTELTOREECFDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169012 | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-10-0 | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1711-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F9HN364B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Preparation of Isoindolones from o-Iodobenzoyl chloride/Imine Adducts

A significant synthetic application of o-iodobenzoyl chloride is in the preparation of 2,3-dihydroisoindolones, commonly known as isoindolones. organic-chemistry.orgthieme-connect.com This method involves the reaction of o-iodobenzoyl chloride with imines to form an intermediate adduct, which then undergoes a cyclization reaction to yield the final isoindolone product. thieme-connect.com

The synthesis of isoindolones from o-iodobenzoyl chlorides and imines proceeds through a lithium-iodide exchange-induced intramolecular Wurtz-Fittig type reaction. organic-chemistry.orgorganic-chemistry.org The reaction is initiated by the addition of an o-iodobenzoyl chloride to an imine, which affords an N-acyliminium ion intermediate. thieme-connect.comthieme-connect.com This intermediate may exist in equilibrium with its corresponding α-chloroamide form. thieme-connect.com

The crucial step in this pathway is the treatment of the adduct with phenyllithium (B1222949). researchgate.netthieme-connect.com The phenyllithium induces a lithium-iodide exchange at the ortho-position of the benzoyl group, creating an ortho-lithiated species. thieme-connect.com This transient organolithium intermediate is perfectly positioned to undergo a subsequent intramolecular cyclization, attacking the electrophilic carbon of the former imine. thieme-connect.comthieme-connect.com This cyclization is a form of Wurtz-Fittig coupling, which ultimately produces the 2,3-dihydroisoindolone structure in excellent yields. organic-chemistry.orgorganic-chemistry.org

The reaction conditions have been optimized for maximum yield. thieme-connect.comthieme-connect.com The initial formation of the adduct between o-iodobenzoyl chloride and the imine is best performed at -25 °C. thieme-connect.com Subsequently, the reaction mixture is cooled to -78 °C for the dropwise addition of phenyllithium. organic-chemistry.orgthieme-connect.com Allowing the reaction to warm to ambient temperature after the addition of the organolithium reagent facilitates the final cyclization step. thieme-connect.com Deviating from this temperature profile, such as conducting the initial adduct formation at a higher temperature or quenching the reaction at -78 °C, has been shown to result in significantly lower yields. thieme-connect.comthieme-connect.com

The versatility of this method is demonstrated by its compatibility with various functional groups. organic-chemistry.org However, the reaction has limitations; it fails to produce significant amounts of product when the imine substituent (R²) is a 2-furanyl or a phenyl group. thieme-connect.comthieme-connect.com Alternative reductive coupling agents, including lithium metal, samarium(II) iodide, and low-valent nickel complexes, were investigated but proved to be largely unsuccessful, yielding only trace amounts of the desired isoindolone. thieme-connect.comthieme-connect.com

The following table summarizes the results from the synthesis of various isoindolones using the described methodology. The reaction involves adding the o-iodobenzoyl chloride to the respective imine in THF at -25°C, followed by cooling to -78°C and adding phenyllithium, then warming to room temperature. thieme-connect.com

Table 1: Synthesis of Various Isoindolone Derivatives

| Entry | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | H | Ph | n-Pr | 2-Propyl-3-phenyl-2,3-dihydroisoindol-1-one | 83 |

| 2 | H | Ph | CH₂Ph | 2-Benzyl-3-phenyl-2,3-dihydroisoindol-1-one | 85 |

| 3 | H | c-C₆H₁₁ | n-Pr | 2-Propyl-3-cyclohexyl-2,3-dihydroisoindol-1-one | 84 |

| 4 | H | Ph | Allyl | 2-Allyl-3-phenyl-2,3-dihydroisoindol-1-one | 80 |

| 5 | 4,5-(OCH₂O) | Ph | n-Pr | 5,6-(Methylenedioxy)-2-propyl-3-phenyl-2,3-dihydroisoindol-1-one | 72 |

Applications in Advanced Materials and Pharmaceutical Intermediates

Synthesis of Polymer Derivatives and Modification

The incorporation of iodine atoms into polymer backbones can impart unique properties, such as increased X-ray visibility, making them suitable for biomedical imaging applications. 3-Iodobenzoyl chloride serves as a key reagent in this field for modifying existing polymers and synthesizing novel monomers for polymerization.

The modification of polymers with iodine-containing compounds is a strategy to create materials that are visible under X-ray radiation. In one study, poly(allylamine) (PA) was chemically modified by grafting 4-iodobenzoyl chloride or 2,3,5-triiodobenzoyl chloride to its structure. nih.govresearchgate.net This process renders the polymer radiopaque. The resulting modified PA was then used to prepare nanoparticles through a nanoprecipitation method. nih.govresearchgate.net These nanoparticles, with sub-micronic diameters, formed stable aqueous suspensions. nih.govresearchgate.net Significantly, 4.5 wt% suspensions of these nanoparticles exhibited X-ray visibility in the range of 185 to 235 Hounsfield Units (HU), demonstrating their potential as contrast agents for computed tomography (CT). nih.gov The non-clustering nature of these nanoparticles suggests they could be safely administered via catheter without the risk of clogging. nih.gov While this study used 4-iodobenzoyl chloride, the same principle of acylation can be applied using this compound to achieve similar X-ray visible properties in poly(allylamine).

Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a macrocycle. The synthesis of rotaxanes often involves a "clipping" reaction where the macrocycle is formed around the thread. Acyl chlorides, such as isophthaloyl chloride, are commonly used in these syntheses to form amide bonds that constitute the macrocycle. nih.govcore.ac.uk For instance, a nih.govrotaxane has been synthesized through a three- or five-component coupling reaction using isophthaloyl dichloride and a diamine in the presence of a thread-like molecule. nih.gov This methodology relies on the formation of amide linkages to create the macrocyclic component that encircles the thread. nih.gov

While direct examples of the use of this compound in rotaxane synthesis are not prevalent in the literature, its reactive acyl chloride functionality makes it a suitable candidate for such applications. It could be used as a "stopper" unit at the end of the dumbbell-shaped axle to prevent the dethreading of the macrocycle, or it could be incorporated into the axle or the macrocycle itself. The presence of the iodine atom would also introduce a functional handle for further post-synthetic modifications of the rotaxane structure.

Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The iodobenzoyl moiety can be found in the structure of various compounds with diverse therapeutic and biological activities.

As a reactive acylating agent, this compound is primarily used to introduce the 3-iodobenzoyl group into molecules containing nucleophilic functional groups like amines and alcohols. This makes it a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of the iodobenzoyl group can influence the pharmacological properties of a molecule, such as its binding affinity to biological targets, lipophilicity, and metabolic stability.

A notable application of this compound and its analogs is in the synthesis of potent and selective antagonists for the dopamine (B1211576) D4 receptor. A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives have been synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. nih.gov In these syntheses, a substituted benzoyl chloride is reacted with a pyrrolidine-containing amine to form the final benzamide (B126) product. The nature of the substituents on the benzamide nucleus plays a crucial role in the affinity and selectivity for the different dopamine receptor subtypes. nih.gov For example, compounds with cyclopropylcarbonylamino groups at the 4-position of the benzamide ring have shown high affinity for D3 and D4 receptors with selectivity over D2 receptors. nih.gov The N-substituent on the pyrrolidin-3-yl group also significantly influences the binding affinity and selectivity. nih.gov One such compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide, demonstrated high affinity for D3 and D4 receptors with 110-fold selectivity for D4 over D2 receptors. nih.gov This highlights the importance of the substituted benzamide scaffold in achieving receptor selectivity.

Derivatives of iodobenzoyl chloride have been investigated for a range of biological activities. For instance, novel benzodioxole derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors and cytotoxic agents. nih.gov In this study, methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govresearchgate.netdioxol-5-yl)acetate was synthesized as an intermediate. nih.gov This compound showed potent activity against both COX-1 and COX-2 enzymes. nih.gov Although this example features a 2-iodobenzoyl moiety, it demonstrates the principle that iodobenzoyl-containing structures can exhibit significant biological effects. The position of the iodine atom on the benzoyl ring can influence the biological activity profile of the resulting molecule.

Based on a thorough review of available scientific literature, there is no specific information detailing the use of This compound for the "Synthesis of 2′-modified nucleosides" or the "Synthesis of Alkoxy- and Imidazole-Substituted Xanthones." The provided outline requests content for which supporting data could not be located.

As a result, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the requested structure and topics. Providing information on these specific syntheses using this compound would require speculation, as the research appears to pertain to other isomers, such as 2-iodobenzoyl chloride.

General information confirms that this compound (CAS No. 1711-10-0) is a known chemical intermediate used in organic synthesis. cymitquimica.comechemi.com It serves as an acylating agent to introduce the 3-iodobenzoyl group into molecules, finding application in the synthesis of various pharmaceutical intermediates like thiazolidine (B150603) derivatives and cannabinimimetics. However, its specific role in the advanced synthesis of the particular nucleosides and xanthones mentioned in the prompt is not documented in the available resources.

Therefore, the following sections of the requested article cannot be completed:

Synthesis of Alkoxy- and Imidazole-Substituted Xanthones

To maintain scientific integrity and accuracy, no content will be generated for a request that lacks a factual basis in the available literature.

Computational and Theoretical Studies

Quantum Chemical Calculations on Reactivity and Mechanisms

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of chemical reactivity and reaction mechanisms at the molecular level. For 3-iodobenzoyl chloride, these computational methods provide insights that are often difficult to obtain through experimental means alone.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are employed to determine the energetic requirements of bond cleavage. Heterolytic bond dissociation energy (BDE) refers to the energy required to break a bond where one fragment retains the entire bonding electron pair, resulting in ions. In the context of this compound, the two most significant bonds for heterolytic cleavage are the carbon-iodine (C-I) bond on the aromatic ring and the carbon-chlorine (C-Cl) bond of the acyl chloride group.

While specific ab initio BDE values for this compound are not extensively documented in readily available literature, theoretical principles and data from related compounds allow for robust predictions. Density Functional Theory (DFT) is a common computational method used for these calculations. nih.govbeilstein-journals.org For instance, studies on halobenzenes provide a clear trend for the C-X bond strength. The energy required for the heterolytic cleavage of the C-I bond is generally the lowest among the halobenzenes due to the high polarizability and lower electronegativity of iodine compared to other halogens. britannica.com

The dissociation of the acyl chloride's C-Cl bond to form an acylium ion and a chloride ion is a key step in many of its reactions, such as Friedel-Crafts acylation. Computational models can calculate the energy of this process, which is influenced by the substituent on the aromatic ring. The electron-withdrawing nature of the iodine atom at the meta position is expected to slightly increase the energy required for this dissociation by destabilizing the resulting positive charge on the carbonyl carbon.

Table 1: General Bond Dissociation Energies (BDEs) for Halobenzenes (C₆H₅-X)

| Bond | Homolytic BDE (kJ/mol) | Heterolytic BDE (kcal/mol) Trend |

| C-F | ~519 | Highest |

| C-Cl | ~406 | High |

| C-Br | ~347 | Moderate |

| C-I | ~280 | Lowest |

Note: The table presents generalized or typical values for halobenzenes to illustrate trends. Actual BDEs for this compound would require specific calculations.

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies. For reactions involving this compound, such as nucleophilic acyl substitution or electrophilic aromatic substitution, DFT calculations can model the entire potential energy surface. researchgate.net

These models can also elucidate more complex mechanisms, such as those involving hypervalent iodine intermediates, should the iodine atom participate in a reaction. beilstein-journals.org By mapping these pathways, researchers can predict product distributions, understand selectivity, and design more efficient synthetic routes.

Structure-Reactivity Relationships

The structure of this compound, specifically the nature and position of its substituents, dictates its chemical reactivity. The interplay between the acyl chloride group and the iodine atom on the aromatic ring is crucial for understanding its behavior in chemical reactions.

Substituents on an aromatic ring significantly influence its susceptibility to electrophilic attack. They do so through a combination of inductive and resonance effects. The iodine atom, like other halogens, exhibits a dual nature. libretexts.org

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene (B151609) ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.

Resonance Effect (+M): The iodine atom possesses lone pairs of electrons that can be donated into the pi-system of the aromatic ring. This effect increases electron density at the ortho and para positions.

The reactivity of 3-halobenzoyl chlorides varies systematically as the halogen is changed from fluorine to iodine. This variation can be examined in two main contexts: reactivity at the acyl chloride group and reactivity of the aromatic ring.

The primary factor governing the electronic influence of the halogen substituent on the reactivity of the acyl chloride group is its inductive effect. Electronegativity decreases down the group (F > Cl > Br > I). britannica.com A more electronegative halogen at the 3-position will withdraw more electron density from the ring, making the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles. Therefore, the expected order of reactivity for the acyl chloride group is:

3-Fluorobenzoyl chloride > 3-Chlorobenzoyl chloride > 3-Bromobenzoyl chloride > this compound.

Conversely, when considering reactions where the carbon-halogen bond on the ring is cleaved, the reactivity order is reversed. The C-X bond strength decreases significantly down the group (C-F > C-Cl > C-Br > C-I). The C-I bond is the weakest, making the iodine atom the best leaving group among the halogens in reactions like nucleophilic aromatic substitution (under harsh conditions) or in transition-metal-catalyzed cross-coupling reactions. quora.com

Table 2: Comparison of Properties for Halogens

| Halogen (X) | Pauling Electronegativity | C-X Bond Energy (in C₆H₅-X, kJ/mol) | Relative Reactivity (as leaving group) |

| F | 3.98 | ~519 | Lowest |

| Cl | 3.16 | ~406 | Low |

| Br | 2.96 | ~347 | High |

| I | 2.66 | ~280 | Highest |

The influence of the 3-iodo group on the reactivity of this compound is a combination of electronic and steric factors.

Electronic Effects: The dominant electronic influence of the iodine atom is its electron-withdrawing inductive effect (-I). wikipedia.org This effect deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon, although less so than other halogens due to its lower electronegativity. The resonance effect (+M) is weaker and primarily serves to direct potential incoming electrophiles to the ortho and para positions relative to the iodine itself (positions 2, 4, and 6 relative to the benzoyl chloride group). The Hammett equation can be used to quantify this electronic effect; the sigma constant (σ_meta) for iodine is positive (+0.35), indicating its electron-withdrawing nature at the meta position. wikipedia.org

Steric Hindrance: The iodine atom is the largest of the common halogens. When positioned at the 3-position (meta), its steric bulk has a minimal effect on reactions occurring at the distant acyl chloride group (position 1). However, it can provide some steric hindrance to an incoming nucleophile or electrophile attempting to attack the adjacent carbon atoms (positions 2 and 4). This steric effect is generally less significant than the electronic effects but can play a role in controlling regioselectivity in certain reactions. beilstein-journals.org

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized derivatives of 3-iodobenzoyl chloride. These techniques provide information on functional groups and the arrangement of atoms within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, FT-IR is instrumental in confirming the successful incorporation of the 3-iodobenzoyl moiety. The most characteristic absorption band for this compound itself is the strong carbonyl (C=O) stretch, which typically appears in the range of 1750-1800 cm⁻¹. For instance, a reported IR spectrum for this compound shows a prominent C=O stretching vibration at 1750 cm⁻¹. When this compound reacts to form derivatives, such as amides or esters, the position of this carbonyl peak shifts to a lower frequency. For example, in amide derivatives, the C=O stretch is often observed between 1647-1652 cm⁻¹. echemcom.com The presence of the carbon-iodine (C-I) bond can also be observed in the far-infrared region, though it is less commonly used for routine characterization.

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Type |

| C=O (acid chloride) | 1750-1800 | This compound |

| C=O (amide) | 1647-1652 | Amide derivatives |

| C=O (ester) | ~1720 | Ester derivatives |

This table provides typical ranges and specific values may vary based on the full molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are critical for the structural confirmation of this compound derivatives.

In the ¹H-NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). A reported ¹H-NMR spectrum in CDCl₃ shows signals at δ 8.15 (doublet, 1H), 7.90 (singlet, 1H), and 7.55 (doublet, 1H). When forming derivatives, the chemical shifts of these aromatic protons can be influenced by the newly introduced functional group. For example, in the ¹H-NMR spectra of poly(allyl amine) modified with 4-iodobenzoyl chloride, the aromatic protons of the iodobenzyl ring appear at approximately δ 7.5 and 8.2 ppm. researchgate.net

¹³C-NMR spectroscopy is used to identify all the unique carbon atoms in a molecule. The carbonyl carbon of this compound is particularly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons also give a series of signals in the typical aromatic region (δ 120-150 ppm). oregonstate.edu The specific chemical shifts provide a fingerprint for the molecule, allowing for unambiguous structural assignment.

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Nucleus | Compound | Chemical Shift (δ, ppm) |

| ¹H | This compound in CDCl₃ | 8.15 (d, 1H), 7.90 (s, 1H), 7.55 (d, 1H) |

| ¹H | Poly(allyl amine) modified with 4-iodobenzoyl chloride in DMSO-d₆ | ~7.5 and 8.2 (aromatic protons) researchgate.net |

| ¹³C | Generic Aromatic Carbons | 120-150 oregonstate.edu |

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common chromatographic methods used. GC is suitable for volatile and thermally stable compounds and is often used to assess the purity of this compound, which is stated to be greater than 98% by GC analysis. vwr.com HPLC is a more versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally sensitive. rsc.org Both techniques can be used to monitor the disappearance of starting materials and the appearance of products over time, providing valuable kinetic information about a reaction. researchgate.net For instance, the purity of this compound is often determined by GC with a thermal conductivity detector (TCD) to ensure the absence of starting materials like 3-iodobenzoic acid.

Two-Dimensional Liquid Chromatography (2D LC) coupled with ICP-MS for Trace Analysis

For the analysis of complex samples or the detection of trace-level impurities, more advanced techniques like two-dimensional liquid chromatography (2D LC) are employed. chromatographyonline.com 2D LC enhances separation power by subjecting the sample to two different chromatographic conditions. When coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), it becomes a highly sensitive and selective method for the analysis of halogenated compounds. researchgate.netingeniatrics.com In a notable application, this compound was used as a derivatizing agent for 4-chloro-1-butanol (B43188). The resulting derivative was then analyzed by a 2D LC system connected to an ICP-MS, which specifically detected the iodine (m/z 127), allowing for highly selective and sensitive quantification. chromatographyonline.com This approach is particularly useful for analyzing genotoxic impurities in pharmaceutical compounds. chromatographyonline.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 266.46 g/mol . guidechem.comsigmaaldrich.com

Upon ionization in a mass spectrometer, this compound and its derivatives will form a molecular ion, and will also break apart into smaller, characteristic fragment ions. miamioh.edu The fragmentation pattern is like a molecular fingerprint and can be used to confirm the structure of a compound. For acyl chlorides, a common fragmentation is the loss of the chlorine atom. In the case of this compound, the loss of the benzoyl group can also be observed. researchgate.net The presence of iodine is readily identified by its characteristic isotopic pattern. While detailed fragmentation patterns for this compound itself are not extensively published, the general principles of mass spectrometry of halogenated and aromatic compounds apply. researchgate.netlibretexts.org For example, in the mass spectra of aroylbenzofurans, which are derivatives, the main fragmentation pathways involve the loss of the aroyl group. researchgate.net

Occupational Safety and Environmental Considerations in Research Settings

Safe Handling and Storage Practices in Laboratory Environments

Proper handling and storage are critical to minimize risks associated with 3-Iodobenzoyl chloride. This substance is corrosive and reacts with water. chemicalbook.comchemicalbook.comfishersci.co.uk It is also sensitive to moisture and light. chemicalbook.comfishersci.co.uk

Safe handling practices include avoiding contact with skin and eyes and preventing the formation of dust and aerosols. angenechemical.com It is crucial to work under a chemical fume hood and to avoid breathing dust, fumes, gas, mists, or vapors. angenechemical.comfishersci.com After handling, thorough washing of the face, hands, and any exposed skin is required. fishersci.comthermofisher.com Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

For storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place. angenechemical.comfishersci.comthermofisher.com The storage area should be designated for corrosive materials. fishersci.comthermofisher.com It is also recommended to store the compound under an inert atmosphere at room temperature and away from light. angenechemical.com Some sources suggest refrigeration for storage. vwr.com

To ensure personal safety when handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary. angenechemical.comsigmaaldrich.com Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). angenechemical.comsigmaaldrich.com

Skin Protection: Impermeable gloves, such as nitrile gloves, and chemical-resistant clothing are required. sigmaaldrich.com Gloves must be inspected before use, and proper glove removal technique should be followed. cdhfinechemical.com Contaminated gloves should be disposed of according to applicable laws and good laboratory practices. cdhfinechemical.com A chemical-resistant lab coat is also recommended.

Respiratory Protection: When dusts are generated, respiratory protection is required. In cases of large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. thermofisher.com For small-scale laboratory use, maintaining adequate ventilation is sufficient. thermofisher.com

Table 1: Personal Protective Equipment (PPE) for this compound

| Protection Type | Equipment | Standard/Specification |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles, Face shield | NIOSH (US) or EN 166 (EU) approved angenechemical.comsigmaaldrich.com |

| Skin | Impermeable gloves (e.g., nitrile), Chemical-resistant clothing, Lab coat | Handle with impervious gloves sigmaaldrich.com |

| Respiratory | Respirator (if dusts are generated) | NIOSH/MSHA or EN 136 approved for large scale use thermofisher.com |

The use of adequate ventilation is crucial when working with this compound to minimize inhalation of its vapors and dust. angenechemical.com All handling of this compound should be conducted within a chemical fume hood. fishersci.com This is especially important as the compound can cause severe respiratory tract irritation. Appropriate exhaust ventilation should be provided where dust is formed. angenechemical.comcdhfinechemical.com For small-scale laboratory use, adequate ventilation should be maintained. thermofisher.com

This compound reacts with water and is moisture-sensitive. chemicalbook.comchemicalbook.comfishersci.co.uk This reactivity necessitates careful handling to prevent contact with water and moisture. sigmaaldrich.com Storage should be in a dry environment, and anhydrous handling conditions are recommended. The compound should be kept away from moisture to avoid hydrolysis, which can release toxic gases. cymitquimica.com

Waste Management and Disposal Protocols

Proper waste management and disposal of this compound are essential to protect both individuals and the environment.

All waste material containing this compound must be disposed of through a licensed and approved waste disposal plant. fishersci.comthermofisher.comthermofisher.com Surplus and non-recyclable solutions should be offered to a licensed disposal company. angenechemical.com It is important not to mix this chemical waste with other waste, and to leave chemicals in their original containers. Uncleaned containers should be handled as the product itself.

Preventing the environmental release of this compound is a key responsibility. The compound should not be allowed to enter drains, contaminate ground water systems, or be released into the environment. angenechemical.comfishersci.comsigmaaldrich.comthermofisher.com In case of a spill, drains should be covered to prevent entry. sigmaaldrich.comsigmaaldrich.com The spilled material should be collected, bound, and pumped off, or swept up and shoveled into suitable containers for disposal, avoiding dust formation. fishersci.comsigmaaldrich.com

Emergency Procedures and First Aid

In a research setting, the safe handling of reactive chemical compounds is paramount. However, in the event of an accidental exposure or spill involving this compound, immediate and appropriate emergency procedures are crucial to mitigate harm. The following subsections detail the first aid measures for various exposure routes and the protocols for managing spills.

Exposure Response

General Advice

First responders should always prioritize their own safety by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. reagent.co.uk It is essential to show the Safety Data Sheet (SDS) for this compound to attending medical personnel. reagent.co.uk

In case of Inhalation

If a researcher inhales this compound vapors, they should be moved to an area with fresh air immediately. fishersci.com If the individual is not breathing, artificial respiration should be administered, and immediate medical attention is required. fishersci.com Due to its corrosive nature, inhalation can cause severe irritation to the respiratory tract. nih.gov

In case of Skin Contact

Upon skin contact with this compound, all contaminated clothing must be removed at once. fishersci.com The affected skin area should be flushed with copious amounts of water for at least 15 minutes. chemicalbook.com A mild soap and water wash should follow the initial flushing. Immediate medical attention is necessary as the compound can cause severe skin burns. fishersci.com

In case of Eye Contact

Eye contact with this compound is a serious medical emergency. The eyes should be immediately rinsed with plenty of water for at least 15 minutes, while keeping the eyelids open. fishersci.com If present, contact lenses should be removed. An ophthalmologist should be consulted immediately. umn.edu The lachrymatory nature of benzoyl chlorides indicates they can cause significant pain and tearing upon contact with eyes. nj.gov

In case of Ingestion

If this compound is swallowed, the mouth should be rinsed with water. fishersci.com Vomiting should not be induced due to the risk of perforation. umn.edu The individual should drink one or two glasses of water, and immediate medical attention is required. umn.edu

The following table provides a summary of first-aid measures for exposure to this compound:

| Exposure Route | Immediate Action | Medical Attention |

|---|---|---|

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. | Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Flush skin with water for at least 15 minutes, then wash with soap and water. | Seek immediate medical attention. |

| Eye Contact | Rinse eyes with water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present. | Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Drink one or two glasses of water. | Seek immediate medical attention. |

Spill and Leak Procedures

In the event of a spill of this compound, the primary concerns are to contain the spill, prevent exposure, and safely neutralize and clean the affected area.

Containment and Cleanup

For a small spill, the area should be evacuated of all non-essential personnel. cdc.gov If the spill is a solid, it should be carefully swept up to avoid creating dust. illinois.edu For liquid spills, an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent should be used to contain and absorb the chemical. illinois.edu It is crucial to avoid using water on the spill itself, as this compound reacts with water, which can exacerbate the situation. nj.gov

Neutralization

After absorption, the spilled material should be neutralized. A common and effective neutralizing agent for acid chlorides is sodium bicarbonate (baking soda) or soda ash. nih.gov The neutralizing agent should be carefully applied to the spill area. For water-reactive acid chlorides, it is recommended to use a calcined absorbent product like Oil-Dri or Zorb-All first, followed by careful neutralization. rice.edu

Disposal

All contaminated materials, including absorbents, personal protective equipment, and cleaning tools, must be collected and placed in a sealed, labeled container for disposal as hazardous waste in accordance with institutional and regulatory guidelines. cdc.gov

The following table outlines the general procedure for managing a this compound spill in a research laboratory:

| Step | Action | Key Considerations |

|---|---|---|

| 1. Evacuate | Clear all non-essential personnel from the immediate spill area. | Ensure the safety of all individuals in the vicinity. |

| 2. Ventilate | If safe to do so, increase ventilation in the area to disperse vapors. | Avoid inhaling fumes. |

| 3. Contain | For liquids, use an inert absorbent material (e.g., vermiculite, dry sand) to dike the spill. For solids, carefully sweep to avoid dust. | Do not use water directly on the spill. |

| 4. Neutralize | Carefully apply a neutralizing agent such as sodium bicarbonate or soda ash. | The reaction may be vigorous. |

| 5. Clean Up | Collect all contaminated materials into a suitable, labeled container. | Use appropriate tools and personal protective equipment. |

| 6. Dispose | Dispose of all waste as hazardous material according to regulations. | Ensure proper labeling and documentation. |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Reactions Involving 3-Iodobenzoyl chloride

The carbon-iodine bond in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. Future research is heavily focused on developing more efficient, selective, and sustainable catalytic systems to further enhance its synthetic utility.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are cornerstone methodologies for forming new carbon-carbon bonds. diva-portal.org A significant area of research is the development of advanced palladium catalysts with bulky, electron-rich phosphine (B1218219) and carbene ligands. nih.govmdpi.com These next-generation catalysts are designed to improve reaction scope, operate at lower catalyst loadings (from ppm to ppb levels), and function under milder conditions, often at room temperature. diva-portal.orgnih.gov For instance, research has demonstrated that palladium contaminants in common reagents can catalyze Suzuki-type reactions, leading to the development of protocols that utilize ultralow catalyst concentrations, often assisted by microwave heating to accelerate reaction times. diva-portal.org

Beyond palladium, there is growing interest in using more abundant and less expensive first-row transition metals like nickel, copper, and gold. nih.govresearchgate.netmdpi.com Nickel catalysts are showing promise for cross-coupling reactions involving less reactive electrophiles. nih.gov Gold-catalyzed Suzuki-Miyaura reactions, facilitated by specialized P,N-ligands, are emerging as a method for coupling alkyl chains with aryl iodides under mild conditions. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions are another area of focus, with research directed towards developing robust, heterogeneous copper catalysts that can be easily recovered and recycled, enhancing the sustainability of the process. mdpi.com

Future efforts will likely concentrate on creating catalytic systems that offer unprecedented control over regioselectivity and stereoselectivity, enabling the synthesis of complex, chiral molecules from this compound precursors. The development of recyclable, polymer-supported nanocatalysts also represents a promising avenue for industrial-scale applications. acs.org

Exploration of New Synthetic Pathways to Functionalized Derivatives

This compound is a key building block for synthesizing a wide array of functionalized derivatives, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. chim.it Research is continuously exploring new intramolecular and multi-component reactions to construct these complex scaffolds efficiently.

One prominent area of investigation is the synthesis of isoindolone derivatives. organic-chemistry.orgresearchgate.net Novel cascade processes, often catalyzed by palladium, allow for the construction of isoindolinones from simple starting materials. For example, 2-iodobenzoyl chloride can react with aldimines under a carbon monoxide atmosphere in the presence of a palladium catalyst to form 3-alkenylisoindolin-1-ones in good yields. researchgate.net Another innovative approach involves a lithium-iodide exchange on the adduct of o-iodobenzoyl chloride and an imine, which induces an intramolecular coupling to produce 2,3-dihydroisoindolones. organic-chemistry.org

The synthesis of other heterocyclic systems, such as indoles and carbazoles, is also a major focus. chim.itsemanticscholar.org Palladium-catalyzed intramolecular C-H arylation is a powerful tool for creating complex fused ring systems. For instance, N-(9-ethyl-9H-carbazol-3-yl)-2-iodobenzamide, prepared from 2-iodobenzoyl chloride, can undergo intramolecular cyclization to yield quino[2,3-c] and quino[3,2-b]carbazoles. chim.it The development of one-pot, multi-component reactions is a key trend, aiming to increase synthetic efficiency by combining several steps without isolating intermediates. chim.it

Future explorations will likely target the stereoselective synthesis of these derivatives and the expansion of reaction methodologies to include a broader range of functional groups and more complex starting materials. The direct functionalization of the C-I bond in tandem with reactions at the acyl chloride group offers a pathway to rapidly increase molecular complexity.

Advanced Computational Modeling for Predictive Reactivity and Drug Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of reactive intermediates like this compound. mdpi.comresearchgate.netnih.gov Advanced computational models are being developed to provide deep insights into reaction mechanisms, transition states, and selectivity, which can significantly accelerate the discovery of new reactions and applications.

Researchers use DFT calculations to model the intricate pathways of solvolysis reactions of benzoyl chlorides, helping to distinguish between different mechanisms such as SN1, SN2, and third-order processes involving solvent molecules as catalysts. mdpi.commdpi.com By calculating the energy profiles of various reaction channels, scientists can predict how substituents on the benzene (B151609) ring will influence the reaction mechanism and rate. mdpi.com For example, models can elucidate the role of solvent molecules in stabilizing transition states or acting as nucleophiles and general bases. researchgate.net

In the context of catalysis, computational studies are crucial for designing new ligands and understanding catalyst performance. DFT can be used to probe the electronic and steric effects of ligands on the active metal center in palladium or gold-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.org This allows for the rational design of catalysts with enhanced activity and selectivity for specific transformations involving substrates like this compound.

Looking forward, the integration of computational modeling with machine learning and artificial intelligence is expected to create powerful predictive tools. These advanced models could screen virtual libraries of catalysts and substrates, predict reaction outcomes with high accuracy, and guide the design of novel drug candidates by simulating their binding to biological targets.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and use of chemical intermediates. rsc.orgresearchgate.net Research efforts are focused on making processes involving this compound more environmentally benign by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A key area of development is the use of greener solvents. Water is being explored as a reaction medium for palladium-catalyzed coupling reactions like the Suzuki and Heck reactions, which traditionally use organic solvents. diva-portal.org These aqueous protocols not only reduce environmental impact but can also simplify product purification. The development of syntheses in alternative green solvents like 2-MeTHF (2-methyltetrahydrofuran) for reactions such as palladium-catalyzed cyclocarbonylation is also a significant advancement. researchgate.net

Another important green strategy is the development of more efficient and recyclable catalysts to minimize metal contamination in products and waste streams. organic-chemistry.org This includes heterogeneous catalysts on solid supports and polymer-supported nanocatalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. acs.orgresearchgate.net Furthermore, there is a push to replace toxic reagents with safer alternatives. For instance, methods are being developed to synthesize sulfonyl chlorides using N-chlorosuccinimide instead of more hazardous chlorinating agents, a principle that could be extended to the synthesis of acyl chlorides. organic-chemistry.org

Future research will likely emphasize the development of solvent-free reaction conditions, such as those found in mechanochemistry (ball milling), which can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.org The design of one-pot syntheses and cascade reactions that reduce the number of synthetic steps and purification procedures will also be a major contributor to the greening of chemical processes involving this compound. google.com

Expanding Applications in Radiochemistry and Medical Imaging

The iodine atom of this compound serves as a crucial handle for introducing radioisotopes, particularly Iodine-125 (B85253) (125I), into biologically active molecules. nih.govrsc.org This has opened up significant opportunities in the fields of radiochemistry and nuclear medicine, especially for diagnostic imaging and radioligand binding assays. nih.govopenmedscience.com

Iodine-125 is a preferred radionuclide for many research applications due to its favorable nuclear properties, including a manageable half-life (59.4 days) and low-energy gamma photon emission, which are ideal for techniques like autoradiography. nih.govrevvity.com The high specific activity achievable with 125I-labeled compounds makes them particularly useful for studying biological receptors that are present in low densities. nih.gov this compound can be used as a precursor to synthesize radiolabeled agents. The stable iodine is typically replaced with a radioisotope in the final steps of a synthesis, often via a stannylated intermediate.

Research is focused on developing new and more efficient radiolabeling strategies. This includes the synthesis of novel bioconjugates where a 125I-labeled benzoyl moiety is attached to a targeting vector, such as a peptide or antibody, to deliver the radioisotope to specific cells or tissues. nih.govspringernature.com For example, radiolabeled peptides are being developed for imaging tumors that express specific receptors, which could lead to improved cancer diagnosis using techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

The future of this field lies in the design of next-generation radiotracers with improved targeting efficacy, pharmacokinetics, and imaging characteristics. nih.gov This involves creating more stable linkages between the radiolabel and the targeting molecule and developing multi-modal imaging agents that combine radioactivity with other imaging modalities. The versatility of the benzoyl chloride group allows it to be reacted with a wide range of biomolecules, ensuring that this compound and its derivatives will remain important tools in the development of advanced diagnostic and potentially therapeutic radiopharmaceuticals. openmedscience.com

常见问题

Basic Questions

Q. What are the key physicochemical properties of 3-iodobenzoyl chloride critical for experimental design?

- Answer : Key properties include:

- Molecular formula : C₇H₄ClIO; Molecular weight : 266.46 g/mol .

- Melting point : 23–25°C; Boiling point : 159–160°C (at ambient pressure) .

- Purity : >98% (assessed via GC/T) .

- Hygroscopicity : Reacts violently with water, necessitating anhydrous handling .

These properties guide storage (e.g., desiccated, inert atmosphere) and reaction conditions (e.g., moisture-free solvents) .

Q. What are standard synthetic routes to prepare this compound, and how is purity validated?

- Answer :

- Synthesis : React 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by distillation to isolate the product .

- Purity validation : Use gas chromatography (GC) with thermal conductivity detection (TCD) or NMR spectroscopy to confirm absence of residual 3-iodobenzoic acid or SOCl₂ .

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use a fume hood to avoid inhalation of vapors .

- Spill management : Neutralize spills with sodium bicarbonate and collect in designated hazardous waste containers .

Advanced Research Questions

Q. How is this compound employed in synthesizing thiazolidine derivatives, and what factors optimize reaction yields?

- Answer :

- Application : React with L-cysteine methyl ester hydrochloride to form methyl (2R,4R)-2-(2-chlorophenyl)-3-(3-iodobenzoyl)-thiazolidine-4-carboxylate (42% yield) via nucleophilic acyl substitution .

- Optimization :

- Use anhydrous dichloromethane (DCM) to suppress hydrolysis .

- Employ triethylamine (TEA) as a base to scavenge HCl, improving reaction efficiency .

- Purification : Flash chromatography (EtOAc/PE gradient) isolates the product .

Q. What advanced analytical techniques characterize intermediates derived from this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms regioselective acylation (e.g., δ ~7.5–8.3 ppm for aromatic protons adjacent to iodine) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 267.45 for C₇H₅ClIO⁺) .

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in EtOAc/hexane) .

Q. How does the iodine substituent influence the reactivity of this compound in acylation reactions?

- Answer :

- Electron-withdrawing effect : The iodine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted benzoyl chlorides .

- Steric effects : The meta-iodine position minimizes steric hindrance, enabling efficient coupling in sterically demanding reactions (e.g., peptide synthesis) .

Q. What strategies mitigate challenges in isolating products from reactions involving this compound?

- Answer :

- Moisture control : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis .

- Workup : Extract unreacted starting material with saturated NaHCO₃, followed by drying (MgSO₄) and solvent evaporation .

- Crystallization : Recrystallize products from ethanol/water mixtures to enhance purity .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。